2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid
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Overview
Description
2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The dioxino ring can be introduced through subsequent cyclization reactions involving appropriate diol precursors and dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems can be employed to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro-indole, halogenated indole derivatives.
Scientific Research Applications
2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to enzymes or receptors, modulating their activity. The dioxino ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2H,3H,6H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid: Another indole derivative with a similar dioxino ring structure but differing in the position of the carboxylic acid group.
2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride: A related compound with an isoquinoline core instead of an indole.
Properties
Molecular Formula |
C11H9NO4 |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
3,9-dihydro-2H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-11(14)7-5-6-1-2-8-10(9(6)12-7)16-4-3-15-8/h1-2,5,12H,3-4H2,(H,13,14) |
InChI Key |
OINCXSQQAQDBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC3=C2NC(=C3)C(=O)O |
Origin of Product |
United States |
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